Structural Elucidation and Characterization of 3-Hexylundecan-1-ol
Structural Elucidation and Characterization of 3-Hexylundecan-1-ol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the structural elucidation and characterization of 3-Hexylundecan-1-ol, a β-branched primary alcohol. As a member of the Guerbet alcohol family, this compound presents unique physicochemical properties, such as a low melting point and high thermal stability, making it a molecule of interest for applications in cosmetics, lubricants, and as a chemical intermediate.[1][2] This document moves beyond a simple listing of analytical data, offering a deep dive into the strategic rationale behind the experimental workflow. We will explore the synthesis, purification, and multi-faceted spectroscopic analysis required to unequivocally confirm the molecular structure of 3-Hexylundecan-1-ol. The methodologies detailed herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers in industrial and academic settings.
Introduction to 3-Hexylundecan-1-ol: A Guerbet Alcohol
3-Hexylundecan-1-ol is a saturated, 17-carbon branched-chain alcohol. Its structure features a primary hydroxyl group, which defines its chemical reactivity, and significant branching at the β-position (carbon 3). This branching is characteristic of Guerbet alcohols, a class of compounds known for remaining liquid at lower temperatures compared to their linear counterparts and exhibiting excellent oxidative stability.[2][3] These properties are highly desirable in formulations requiring stable, low-volatility emollients or lubricants.[1] The structural confirmation of such molecules is paramount for quality control, regulatory submission, and understanding structure-activity relationships in formulation science.
Synthesis and Purification Strategy
The synthesis of β-branched alcohols is classically achieved through the Guerbet reaction, which involves the base-catalyzed self-condensation of a primary alcohol at elevated temperatures.[3] The reaction proceeds through a sequence of dehydrogenation to an aldehyde, an aldol condensation, and subsequent hydrogenation of the intermediate to yield the final branched alcohol.[1]
Proposed Synthesis Route
Synthesizing an asymmetrical C17 alcohol like 3-Hexylundecan-1-ol requires a mixed Guerbet reaction or an alternative multi-step synthetic pathway. For the purposes of this guide, we will outline a standard Guerbet condensation protocol, which serves as a foundational method for producing the class of compounds to which our target molecule belongs.
Experimental Protocol: Guerbet Condensation
This protocol describes a general procedure for the synthesis of a Guerbet alcohol.
Materials:
-
Starting primary alcohol(s)
-
Potassium hydroxide (KOH) pellets (catalyst)
-
Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst[3]
-
High-pressure autoclave reactor with mechanical stirring and temperature control
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and leak-tested. Charge the reactor with the starting alcohol(s) and potassium hydroxide (typically 1-5 mol%).
-
Inert Atmosphere: Seal the reactor and purge thoroughly with an inert gas (e.g., Nitrogen) to remove all oxygen, which could lead to unwanted side products.
-
Reaction Conditions: Heat the mixture to the reaction temperature (typically 200-250°C) under constant stirring. The reaction generates water as a byproduct, and the pressure inside the reactor will increase.[3]
-
Monitoring: Monitor the reaction progress by periodically taking samples (if the reactor setup allows) and analyzing them by Gas Chromatography (GC) to observe the consumption of starting material and the formation of the product.
-
Hydrogenation (if necessary): After the condensation phase, the reaction mixture may contain unsaturated intermediates. Cool the reactor, introduce a hydrogenation catalyst (e.g., Pd/C), and pressurize with hydrogen gas to reduce any remaining double bonds.
-
Work-up and Purification:
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Neutralize the catalyst by adding a mineral acid (e.g., H₂SO₄) until the mixture is neutral.
-
Filter the mixture to remove the catalyst and any precipitated salts.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate the 3-Hexylundecan-1-ol. Purity can be assessed using GC-MS.
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Integrated Workflow for Structural Elucidation
Caption: Workflow for the synthesis, purification, and structural confirmation of 3-Hexylundecan-1-ol.
Spectroscopic Characterization
Spectroscopy is the cornerstone of structural elucidation. By probing the molecule with different forms of energy, we can deduce its connectivity, functional groups, and overall architecture.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and critical information about the molecule's fragmentation pattern, which helps in piecing together its structure. For a long-chain alcohol, Electron Ionization (EI) is a common technique.
Expected Fragmentation Pathways:
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Molecular Ion (M⁺): The molecular weight of 3-Hexylundecan-1-ol (C₁₇H₃₆O) is 256.48 g/mol . The molecular ion peak may be weak or absent in the EI spectrum of long-chain alcohols due to rapid fragmentation.[4]
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Dehydration ([M-18]⁺): A common fragmentation pathway for alcohols is the loss of a water molecule, which would result in a peak at m/z 238.[4][5]
-
α-Cleavage: This involves the cleavage of the C1-C2 bond, which is adjacent to the oxygen atom. This is a highly favorable process that results in a resonance-stabilized oxonium ion. The primary fragment would be [CH₂OH]⁺ at m/z 31.[4]
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β-Cleavage and Alkyl Chain Fragmentation: Cleavage at various points along the alkyl chains will produce a series of characteristic hydrocarbon fragments. A significant cleavage can occur at the branching point (C3), leading to the loss of a hexyl radical (C₆H₁₃•) or an octyl radical (C₈H₁₇•).
| Predicted Fragment | Description | Predicted m/z |
| [C₁₇H₃₆O]⁺ | Molecular Ion | 256 |
| [C₁₇H₃₄]⁺• | Loss of Water (Dehydration) | 238 |
| [C₁₁H₂₃O]⁺ | Loss of Hexyl Radical at C3 | 171 |
| [C₉H₁₉O]⁺ | Loss of Octyl Radical | 143 |
| [CH₂OH]⁺ | α-Cleavage | 31 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of 3-Hexylundecan-1-ol is expected to be relatively simple, dominated by absorptions from the hydroxyl group and the long alkyl chains.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3330 (broad) | O-H Stretching | Alcohol (-OH) |
| 2955-2920 (strong) | C-H Asymmetric Stretching | Alkyl (-CH₃, -CH₂) |
| 2870-2850 (strong) | C-H Symmetric Stretching | Alkyl (-CH₃, -CH₂) |
| ~1465 | C-H Bending (Scissoring) | Methylene (-CH₂) |
| ~1050 (strong) | C-O Stretching | Primary Alcohol |
The presence of a broad, strong peak around 3330 cm⁻¹ is definitive for the hydroxyl group, while the intense peaks in the 2850-2960 cm⁻¹ region confirm the saturated hydrocarbon nature of the molecule.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise carbon-hydrogen framework of an organic molecule.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the number of chemically non-equivalent carbon atoms. Due to the asymmetry of 3-Hexylundecan-1-ol, we expect to see 17 distinct signals.
| Predicted ¹³C Shift (ppm) | Carbon Assignment | Rationale |
| ~61-63 | C1 (-CH₂OH) | Carbon attached to the electron-withdrawing -OH group.[9] |
| ~40-42 | C3 (-CH-) | Methine carbon at the branching point. |
| ~35-38 | C2 (-CH₂-) | Methylene carbon adjacent to the branching point. |
| ~32-33 | Multiple -CH₂- | Internal methylene groups in the long chains. |
| ~29-30 | Multiple -CH₂- | Bulk of the internal methylene groups. |
| ~22-23 | C10 & C16 | Methylene carbons penultimate to the methyl groups. |
| ~14 | C11 & C17 | Terminal methyl carbons (-CH₃). |
¹H NMR Spectroscopy: The ¹H NMR spectrum provides detailed information on the chemical environment, connectivity, and number of different types of protons.
| Predicted ¹H Shift (ppm) | Multiplicity | Integration | Proton Assignment |
| ~3.65 | Triplet (t) | 2H | H1 (-CH₂OH) |
| ~1.55 | Multiplet (m) | 1H | H3 (-CH-) |
| ~1.2-1.4 | Multiplet (m) | ~26H | Bulk -CH₂- protons |
| ~0.90 | Triplet (t) | 6H | H11 & H17 (-CH₃) |
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Causality in Signal Assignment: The two protons on C1 are diastereotopic and adjacent to the C2 methylene group, appearing as a triplet around 3.65 ppm. The signal for the bulk of the methylene protons in the hexyl and undecanyl chains will overlap significantly, forming a large, complex multiplet in the 1.2-1.4 ppm region. The two terminal methyl groups (C11 and C17) are expected to be chemically similar, appearing as a triplet (or overlapping triplets) integrating to 6 protons around 0.90 ppm.[10][11]
Physicochemical Properties
The physical properties of a compound are a direct consequence of its molecular structure and are crucial for its application and handling.
| Property | Predicted Value / Observation | Method / Rationale |
| Molecular Formula | C₁₇H₃₆O | From structure |
| Molecular Weight | 256.48 g/mol | From formula |
| Appearance | Colorless, oily liquid | Typical for long-chain alcohols |
| Melting Point | Low (< 0 °C) | Branching disrupts crystal packing, lowering the MP compared to linear C17 alcohol.[3] |
| Boiling Point | High (~300-320 °C at atm. pressure) | High molecular weight leads to a high boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, hexane) | The long, nonpolar alkyl chains dominate the molecule's character.[12][13] |
| LogP (Octanol/Water) | > 6.0 (Estimated) | Highly lipophilic due to the large hydrocarbon structure. |
Conclusion
The structural elucidation of 3-Hexylundecan-1-ol is achieved through a systematic and integrated analytical strategy. Mass spectrometry confirms the molecular weight and provides key fragmentation data consistent with a branched C17 alcohol. FTIR spectroscopy validates the presence of the defining hydroxyl and alkyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the position of the hexyl branch at the third carbon of the undecanol backbone. The culmination of this data, supported by the observed physicochemical properties, provides a definitive and trustworthy characterization of the target molecule, enabling its confident use in research and development.
References
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